molecular formula C15H21NO5 B6259082 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid CAS No. 2386195-08-8

2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid

Cat. No. B6259082
CAS RN: 2386195-08-8
M. Wt: 295.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid, also known as TBEP, is an organic compound that is used in a variety of scientific applications. TBEP is a synthetic molecule that has a wide range of uses, from drug synthesis to chemical analysis. In

Scientific Research Applications

2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers and other compounds, and as a ligand in metal-catalyzed reactions. 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid is also used as an intermediate in the synthesis of antibiotics, and as a precursor in the synthesis of other compounds. In addition, 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid is used in the analysis of proteins and other biological molecules, and as a probe for studying enzyme kinetics.

Mechanism of Action

2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid acts as a ligand in metal-catalyzed reactions. In this role, 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid binds to the metal atom and facilitates the formation of a new bond between two other atoms. 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid also acts as a reagent in organic synthesis, where it is used to form a new bond between two molecules. In addition, 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid is used as a catalyst in the synthesis of polymers and other compounds, where it helps to promote the formation of the desired product.
Biochemical and Physiological Effects
2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid has been studied for its potential biochemical and physiological effects. In studies, 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid was found to have antioxidant activity, which may be beneficial in reducing oxidative stress. In addition, 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid was found to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial properties. 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid was also found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The use of 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid in laboratory experiments has several advantages. 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid is relatively easy to synthesize, and it is stable in a wide range of conditions. In addition, 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid is relatively non-toxic and it does not react with other molecules in the reaction mixture. However, 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid is not very soluble in water, which can limit its use in certain experiments.

Future Directions

2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid has a wide range of potential applications in scientific research. In the future, 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid could be used in the development of new drugs, in the synthesis of polymers, and in the analysis of proteins and other biological molecules. In addition, 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid could be used as a ligand in metal-catalyzed reactions, and as a reagent in organic synthesis. 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid could also be used as a probe for studying enzyme kinetics, and as a precursor in the synthesis of other compounds. Furthermore, 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid could be studied for its potential biochemical and physiological effects, such as its antioxidant and anti-inflammatory properties.

Synthesis Methods

2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid is synthesized by a two-step process. The first step involves the reaction of 4-bromophenoxyacetic acid with tert-butyl bromoacetate in an aqueous solution of sodium hydroxide. This reaction results in the formation of 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxyacetic acid. The second step involves the reaction of 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxyacetic acid with ethyl chloroformate, which results in the formation of 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid involves the reaction of 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenol with chloroacetic acid in the presence of a base to form the intermediate 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid chloride. This intermediate is then treated with a base to form the final product, 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid.", "Starting Materials": [ "4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenol", "Chloroacetic acid", "Base" ], "Reaction": [ "Step 1: 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenol is reacted with chloroacetic acid in the presence of a base to form the intermediate 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid chloride.", "Step 2: The intermediate 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid chloride is treated with a base to form the final product, 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid." ] }

CAS RN

2386195-08-8

Product Name

2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid

Molecular Formula

C15H21NO5

Molecular Weight

295.3

Purity

95

Origin of Product

United States

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